Palmitoyl tetrapeptide-10

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

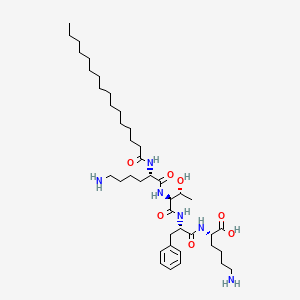

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-(hexadecanoylamino)hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H72N6O7/c1-3-4-5-6-7-8-9-10-11-12-13-14-18-27-36(49)44-33(25-19-21-28-42)38(50)47-37(31(2)48)40(52)46-35(30-32-23-16-15-17-24-32)39(51)45-34(41(53)54)26-20-22-29-43/h15-17,23-24,31,33-35,37,48H,3-14,18-22,25-30,42-43H2,1-2H3,(H,44,49)(H,45,51)(H,46,52)(H,47,50)(H,53,54)/t31-,33+,34+,35+,37+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCEMXBAGNZCOHW-JPZUFNMASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H72N6O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

761.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887140-79-6 | |

| Record name | Palmitoyl tetrapeptide-10 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887140796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PALMITOYL TETRAPEPTIDE-10 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q6H1PKC05 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Palmitoyl Tetrapeptide-10: A Technical Guide to its Synthesis, Mechanism of Action, and Efficacy

For Researchers, Scientists, and Drug Development Professionals

Core Data

Palmitoyl (B13399708) tetrapeptide-10 is a synthetic lipopeptide, where the tetrapeptide with the amino acid sequence Lysine-Threonine-Phenylalanine-Lysine (Lys-Thr-Phe-Lys or KTFK) is conjugated to palmitic acid. This modification enhances its bioavailability and skin penetration.

Amino Acid Sequence: Palmitoyl-Lys-Thr-Phe-Lys (Pal-KTFK)

Synthesis Protocol: Solid-Phase Peptide Synthesis (SPPS)

The following is a representative protocol for the solid-phase synthesis of Palmitoyl-Lys-Thr-Phe-Lys using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

Materials

-

Resin: 2-Chlorotrityl chloride resin

-

Amino Acids: Fmoc-Lys(Boc)-OH, Fmoc-Phe-OH, Fmoc-Thr(tBu)-OH

-

Palmitic Acid

-

Coupling Agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activation Base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc Deprotection Solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

-

Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)

-

Solvents: Dichloromethane (DCM), DMF, Diethyl ether

-

Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column.

Experimental Workflow

Caption: Workflow for the solid-phase synthesis of Palmitoyl tetrapeptide-10.

Detailed Protocol

-

Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes in a reaction vessel.

-

Loading of the First Amino Acid (Lys):

-

Dissolve Fmoc-Lys(Boc)-OH (2 equivalents to resin capacity) and DIPEA (4 equivalents) in DCM.

-

Add the solution to the swollen resin and agitate for 2 hours.

-

Wash the resin with DCM and DMF.

-

-

Fmoc Deprotection:

-

Add 20% piperidine in DMF to the resin and agitate for 20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF and DCM.

-

-

Coupling of the Subsequent Amino Acids (Phe, Thr, Lys):

-

For each amino acid (Fmoc-Phe-OH, Fmoc-Thr(tBu)-OH, Fmoc-Lys(Boc)-OH), pre-activate by dissolving it (3 equivalents) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents).

-

Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.

-

Monitor the coupling reaction using a Kaiser test.

-

After each coupling, wash the resin with DMF and DCM.

-

Perform Fmoc deprotection after each successful coupling as described in step 3.

-

-

Palmitoylation:

-

After the final Fmoc deprotection, dissolve palmitic acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents).

-

Add the solution to the resin and agitate for 4 hours.

-

Wash the resin with DMF and DCM.

-

-

Cleavage and Deprotection:

-

Treat the resin with the cleavage cocktail (TFA/TIS/Water) for 2 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge and decant the ether to obtain the crude peptide pellet.

-

-

Purification:

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify the peptide by RP-HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

-

Collect the fractions containing the pure peptide.

-

-

Lyophilization:

-

Freeze-dry the purified fractions to obtain the final Palmitoyl-Lys-Thr-Phe-Lys as a white powder.

-

Mechanism of Action and Signaling Pathways

This compound exerts its effects on the skin through multiple mechanisms, primarily by enhancing the skin's structural integrity and barrier function.

Enhancement of Skin Barrier Function

This compound has been shown to increase the expression of key proteins involved in keratinocyte adhesion and differentiation, namely corneodesmosin and filaggrin.

Caption: Proposed signaling pathway for skin barrier enhancement by this compound.

Maintenance of Skin Transparency and Radiance

This compound is also known to maintain the proteostasis of α-crystallin, a chaperone protein that contributes to the transparency and radiance of the skin.

Caption: Logical relationship of this compound in maintaining skin radiance.

Quantitative Data on Efficacy

While extensive clinical data specifically for this compound is limited in publicly available literature, the following table summarizes representative data for formulations containing palmitoyl peptides, demonstrating their anti-aging effects.

| Parameter Assessed | Test Population | Formulation | Duration of Use | Key Quantitative Results |

| Wrinkle Reduction | 20 female subjects (avg. age 45.6) | Cream with palmitoyl peptides | 4 weeks | -14.07% decrease in crow's feet wrinkles. |

| Skin Elasticity | 20 female subjects (avg. age 45.6) | Cream with palmitoyl peptides | 4 weeks | +8.79% increase in skin elasticity. |

| Skin Brightness | 20 female subjects (avg. age 45.6) | Cream with palmitoyl peptides | 4 weeks | +2.14% increase in skin brightness (L* value). |

| Skin Redness | 20 female subjects (avg. age 45.6) | Cream with palmitoyl peptides | 4 weeks | -22.39% decrease in skin redness (a* value). |

| Dermal Density | 20 female subjects (avg. age 45.6) | Cream with palmitoyl peptides | 4 weeks | +27.63% increase in dermal density. |

Experimental Protocols for Efficacy Evaluation

In Vitro Gene Expression Analysis in Keratinocytes

Objective: To quantify the effect of this compound on the gene expression of corneodesmosin (CDSN) and filaggrin (FLG) in human keratinocytes.

-

Cell Culture: Culture normal human epidermal keratinocytes (NHEKs) in appropriate keratinocyte growth medium.

-

Treatment: Treat confluent NHEKs with varying concentrations of this compound (e.g., 1, 5, 10 µM) for 24-48 hours. A vehicle control (e.g., DMSO) should be included.

-

RNA Extraction: Extract total RNA from the treated and control cells using a suitable RNA isolation kit.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific for CDSN, FLG, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Clinical Evaluation of Skin Parameters

Objective: To assess the clinical efficacy of a topical formulation containing this compound on skin aging parameters.

-

Study Design: A randomized, double-blind, placebo-controlled study with a sufficient number of subjects (e.g., n=30 per group) with signs of photoaging.

-

Formulations: A test formulation containing a specified concentration of this compound and a placebo formulation without the peptide.

-

Application: Subjects apply the assigned formulation to the face twice daily for a defined period (e.g., 8-12 weeks).

-

Measurements:

-

Skin Wrinkles: Quantify wrinkle depth and volume using silicone replicas and 3D imaging analysis (e.g., PRIMOS).

-

Skin Elasticity: Measure skin elasticity using a cutometer.

-

Skin Hydration: Assess skin hydration levels using a corneometer.

-

Skin Tone and Color: Measure skin brightness (L) and redness (a) using a chromameter.

-

-

Statistical Analysis: Analyze the data using appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the observed changes between the treatment and placebo groups.

Disclaimer: The information provided in this technical guide is for research and informational purposes only and is not intended as medical advice. The experimental protocols are representative and may require optimization for specific laboratory conditions.

Palmitoyl Tetrapeptide-10: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitoyl Tetrapeptide-10, a synthetic lipopeptide, has emerged as a significant ingredient in advanced skincare formulations. This technical guide provides an in-depth exploration of its discovery, chemical synthesis, and multifaceted mechanism of action within the skin. It details the experimental protocols used to substantiate its efficacy in promoting skin health, including its role in enhancing skin barrier function, promoting an even skin tone, and increasing skin radiance. Quantitative data from relevant studies are summarized in structured tables, and key biological pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding for research and development professionals.

Discovery and Development

This compound was developed by Sederma, now a part of Croda, and is commercially known as Crystalide™. Its development was inspired by the popular "glass skin" trend, which emphasizes a clear, luminous, and seemingly transparent complexion. Sederma's research focused on identifying a peptide that could fundamentally improve skin texture and radiance from a cellular level, offering a long-term solution for achieving this aesthetic. This led to the identification of the tetrapeptide sequence Lysine-Threonine-Phenylalanine-Lysine (KTFK), which, when coupled with palmitic acid for enhanced bioavailability, became this compound.

Synthesis of this compound

The synthesis of this compound is achieved through Solid-Phase Peptide Synthesis (SPPS), a well-established method for creating peptides with a specific amino acid sequence. This process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin support.

General Solid-Phase Peptide Synthesis Protocol

The following is a generalized protocol for the synthesis of a palmitoylated tetrapeptide, which can be adapted for this compound (Pal-KTFK).

Materials:

-

Fmoc-protected amino acids (Fmoc-Lys(Boc)-OH, Fmoc-Phe-OH, Fmoc-Thr(tBu)-OH)

-

Rink Amide resin

-

Coupling reagents (e.g., HATU, HBTU)

-

Activator base (e.g., DIEA)

-

Deprotection reagent (e.g., 20% piperidine (B6355638) in DMF)

-

Palmitic acid

-

Cleavage cocktail (e.g., TFA/TIS/H2O)

-

Solvents (DMF, DCM)

Procedure:

-

Resin Swelling: The Rink Amide resin is swelled in a suitable solvent like DMF.

-

First Amino Acid Coupling: The C-terminal amino acid, Fmoc-Lys(Boc)-OH, is coupled to the resin using a coupling reagent and an activator base.

-

Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the attached amino acid using a deprotection reagent.

-

Sequential Amino Acid Coupling: The subsequent protected amino acids (Fmoc-Phe-OH, Fmoc-Thr(tBu)-OH, and Fmoc-Lys(Boc)-OH) are sequentially coupled to the growing peptide chain, with a deprotection step after each coupling.

-

Palmitoylation: Following the final deprotection step, palmitic acid is coupled to the N-terminus of the tetrapeptide.

-

Cleavage and Deprotection: The final lipopeptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail.

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: The purified peptide is lyophilized to obtain a stable powder.

Mechanism of Action

This compound exerts its effects on the skin through multiple pathways, primarily by enhancing skin barrier function and promoting a "crystalline" complexion.

Upregulation of α-Crystallin

A key mechanism of this compound is the induction of α-crystallin, a chaperone protein that plays a crucial role in maintaining cellular transparency and proteostasis. By increasing the expression of α-crystallin, the peptide helps to preserve the clarity of the epidermis, contributing to a more radiant and luminous skin appearance.

Enhancement of Skin Barrier Function

This compound strengthens the skin's barrier function by increasing the expression of two key proteins:

-

Corneodesmosin: A protein involved in corneocyte adhesion within the stratum corneum.

-

Filaggrin: A protein essential for the formation of the cornified envelope and the production of Natural Moisturizing Factors (NMFs).

The upregulation of these proteins leads to improved skin barrier integrity, reducing transepidermal water loss and protecting the skin from environmental stressors.

Regulation of Epidermal Renewal

The peptide also promotes natural desquamation processes by regulating the rate of epidermal renewal and keratinocyte maturation. This "soft-polish" effect contributes to a smoother and more even skin surface.

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.

The Molecular Mechanisms of Palmitoyl Tetrapeptide-10 in Cutaneous Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitoyl Tetrapeptide-10, a synthetic lipopeptide, has emerged as a significant bioactive ingredient in the field of dermatology and cosmetic science. Its purported benefits range from enhancing the skin's natural radiance to reinforcing its protective barrier. This technical guide provides an in-depth exploration of the currently understood mechanisms of action of this compound within skin cells, with a focus on its role in promoting a "glass skin" effect, strengthening the epidermal barrier, and regulating desquamation. The information presented herein is intended for a scientific audience and is based on available technical literature and manufacturer's data.

Core Mechanism 1: Enhancement of Skin Clarity and Radiance via α-Crystallin Induction

A primary mechanism of action for this compound, particularly as formulated in the commercial ingredient Crystalide™, is the induction of the chaperone protein α-crystallin in the epidermis.[1][2] α-Crystallin, a small heat shock protein, is crucial for maintaining the transparency of the eye lens and has been identified as a key factor in promoting skin clarity and radiance.[1][2] It functions by ensuring protein proteostasis—the processes of protein synthesis, folding, and degradation—thereby preventing the aggregation of denatured proteins that can impair the skin's refractive index and lead to a dull complexion.[1][3]

By upregulating the expression of α-crystallin, this compound helps to maintain a clear, well-ordered cellular environment, which in turn enhances the skin's luminosity and contributes to a "glass skin" appearance.[1][2]

Quantitative Data: α-Crystallin Expression

| Cell Type | Treatment | Concentration | Result | Source |

| Normal Human Keratinocytes (NHK) | This compound (as Crystalide™) | 3% | 2.19-fold increase in α-crystallin expression vs. control | Sederma |

| Reconstructed Human Epidermis | This compound (as Crystalide™) | 2% | 61% increase in α-crystallin expression vs. control | Sederma |

| Reconstructed Human Epidermis | This compound (as Crystalide™) | 3% | 161% increase in α-crystallin expression vs. control | Sederma |

Experimental Protocol: In Vitro Assessment of α-Crystallin Expression in Normal Human Keratinocytes (NHK)

Objective: To quantify the effect of this compound on α-crystallin expression in primary human keratinocytes.

Methodology:

-

Cell Culture: Normal Human Keratinocytes (NHK) are cultured in a standard keratinocyte growth medium (e.g., KGM-Gold™) at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Upon reaching approximately 70-80% confluency, the cells are treated with a preparation containing this compound (e.g., 3% Crystalide™) or a vehicle control for a specified period (e.g., 24-72 hours).

-

Cell Lysis: Following treatment, cells are washed with phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

-

Immunoblotting (Western Blot):

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for α-crystallin. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used for loading control.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

-

-

Densitometric Analysis: The intensity of the α-crystallin bands is quantified using image analysis software and normalized to the intensity of the corresponding housekeeping protein band to determine the relative expression of α-crystallin.

Core Mechanism 2: Reinforcement of the Epidermal Barrier

This compound is reported to enhance the skin's barrier function by increasing the expression of key proteins involved in keratinocyte adhesion and terminal differentiation, namely corneodesmosin and filaggrin.[4]

-

Corneodesmosin is a major component of corneodesmosomes, the primary adhesive structures in the stratum corneum. Its proper expression is essential for maintaining the integrity and cohesion of the outermost layer of the skin.

-

Filaggrin is a protein that plays a critical role in the formation of the cornified cell envelope and the production of natural moisturizing factors (NMFs), which are vital for skin hydration.

By promoting the synthesis of these proteins, this compound is thought to strengthen the epidermal barrier, reduce transepidermal water loss (TEWL), and improve the skin's resilience to environmental stressors.[4] While the qualitative effects are stated, specific quantitative data on the percentage increase of these proteins upon treatment with this compound are not publicly available.

Experimental Protocol: General Methodology for Assessing Filaggrin and Corneodesmosin Expression

Objective: To evaluate the effect of this compound on the expression of filaggrin and corneodesmosin in a reconstructed human epidermis model.

Methodology:

-

Tissue Culture: Reconstructed human epidermis (RHE) models are cultured at the air-liquid interface according to the manufacturer's instructions.

-

Treatment: The RHE models are treated topically with a formulation containing this compound at various concentrations or a vehicle control for a defined period, with media changes as required.

-

Tissue Processing: Following treatment, the RHE tissues are either fixed in formalin and embedded in paraffin (B1166041) for immunohistochemistry or snap-frozen for protein or RNA extraction.

-

Immunohistochemistry/Immunofluorescence:

-

Paraffin-embedded sections are deparaffinized and rehydrated.

-

Antigen retrieval is performed using an appropriate method (e.g., heat-induced epitope retrieval).

-

Sections are incubated with primary antibodies specific for filaggrin and corneodesmosin.

-

For immunohistochemistry, a secondary antibody conjugated to an enzyme (e.g., HRP) is used, followed by a chromogenic substrate.

-

For immunofluorescence, a fluorescently labeled secondary antibody is used.

-

Sections are counterstained (e.g., with hematoxylin (B73222) or DAPI) and imaged using a microscope.

-

The intensity and distribution of the staining are qualitatively and semi-quantitatively assessed.

-

-

Gene Expression Analysis (qPCR):

-

Total RNA is extracted from the RHE tissues and reverse-transcribed into cDNA.

-

Quantitative PCR (qPCR) is performed using primers specific for the genes encoding filaggrin (FLG) and corneodesmosin (CDSN).

-

The relative gene expression is calculated using the ΔΔCt method, normalized to a housekeeping gene.

-

-

Protein Expression Analysis (Western Blot):

-

Total protein is extracted from the RHE tissues.

-

Western blotting is performed as described in the previous protocol, using primary antibodies against filaggrin and corneodesmosin.

-

Core Mechanism 3: Regulation of Desquamation

The manufacturer of Crystalide™ claims a "soft-polish effect," suggesting that this compound promotes a harmonious and regulated desquamation process.[2] Normal desquamation involves the enzymatic degradation of corneodesmosomes by proteases such as kallikrein-related peptidases (KLKs), primarily KLK5 and KLK7. An imbalance in the activity of these enzymes can lead to impaired shedding of corneocytes, resulting in rough and uneven skin texture.

The precise mechanism by which this compound regulates desquamation is not fully elucidated in publicly available literature. It is hypothesized that the peptide may influence the expression or activity of KLKs or their endogenous inhibitors, thereby ensuring a controlled breakdown of corneodesmosomes and a smoother skin surface. However, direct evidence for this interaction is currently lacking.

Other Potential Mechanisms of Action

While less substantiated with specific data for this compound, general claims for peptides in this class often include the stimulation of extracellular matrix proteins and the regulation of melanogenesis.

-

Collagen and Elastin Synthesis: Many bioactive peptides are known to signal fibroblasts to increase the production of collagen and elastin, which are essential for skin firmness and elasticity.[5] This is often mediated through the Transforming Growth Factor-beta (TGF-β) signaling pathway. While it is plausible that this compound may have a similar effect, specific studies demonstrating this mechanism and providing quantitative data are needed.

-

Regulation of Melanogenesis: Some peptides have been shown to influence melanin (B1238610) production by interacting with the melanocortin-1 receptor (MC1R) or inhibiting the activity of tyrosinase, the key enzyme in melanin synthesis.[5] The potential for this compound to modulate skin pigmentation is an area for further investigation.

Conclusion

The primary, well-documented mechanism of action for this compound in skin cells is the upregulation of α-crystallin, leading to enhanced skin clarity and radiance. Additionally, there is evidence to suggest its role in reinforcing the epidermal barrier through the increased expression of corneodesmosin and filaggrin, and in regulating the desquamation process for a smoother skin surface. While the broader effects on extracellular matrix synthesis and melanogenesis are plausible, they require further specific investigation to be definitively attributed to this compound. This guide provides a summary of the current scientific understanding and highlights the need for further primary research to fully elucidate the intricate signaling pathways and quantitative effects of this promising bioactive peptide.

References

The Enigmatic Role of Palmitoyl Tetrapeptide-10 in Extracellular Matrix Regulation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitoyl (B13399708) tetrapeptide-10 has emerged as a noteworthy synthetic peptide in the realm of dermatology and cosmetic science, lauded for its purported anti-aging properties. This technical guide delves into the available scientific understanding of Palmitoyl tetrapeptide-10's role in the production of collagen and elastin (B1584352), critical components for maintaining the skin's structural integrity and youthful appearance. While direct, in-depth research on this compound is notably limited in publicly accessible scientific literature, this paper synthesizes the current claims and extrapolates potential mechanisms of action based on the broader understanding of bioactive peptides in dermatology. The objective is to provide a foundational resource for researchers and professionals in drug development, highlighting both the claimed benefits and the significant gaps in our knowledge that warrant further investigation.

Introduction

The extracellular matrix (ECM) of the dermis is a complex network of macromolecules, primarily composed of collagen and elastin fibers, that provides structural support, elasticity, and resilience to the skin. The age-related decline in the synthesis and integrity of these proteins leads to the visible signs of aging, such as wrinkles and loss of firmness. Bioactive peptides, short chains of amino acids, have garnered considerable attention as potential modulators of ECM homeostasis. This compound is a lipopeptide, a synthetic tetrapeptide (a peptide containing four amino acids) attached to a palmitic acid molecule. The palmitoyl group enhances its lipophilicity, theoretically improving its penetration through the stratum corneum to reach the dermal fibroblasts, the primary cells responsible for collagen and elastin synthesis.

While marketed as a collagen and elastin booster, detailed, peer-reviewed studies quantifying its efficacy and elucidating its precise molecular pathways are scarce. This guide aims to consolidate the available information and propose plausible mechanisms that could be the focus of future research.

Putative Mechanism of Action: Stimulating Fibroblast Activity

The central hypothesis for this compound's action is its ability to act as a signaling molecule, interacting with dermal fibroblasts to stimulate the synthesis of ECM proteins.[1] This is a common mechanism attributed to many cosmetic peptides.

Interaction with Cellular Receptors

It is postulated that this compound, upon reaching the dermis, binds to specific receptors on the surface of fibroblasts. This binding event would trigger intracellular signaling cascades that ultimately lead to the upregulation of genes encoding for collagen (e.g., COL1A1, COL3A1) and elastin (ELN). The exact nature of these receptors for this compound has not been identified in the available literature.

Potential Involvement of the Transforming Growth Factor-β (TGF-β) Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway is a crucial regulator of collagen synthesis in fibroblasts.[2] Some palmitoylated peptides are known to influence this pathway.[3] It is plausible that this compound could directly or indirectly activate the TGF-β pathway, leading to the phosphorylation and nuclear translocation of Smad proteins, which are key transcription factors for collagen gene expression.

Figure 1: Hypothesized TGF-β signaling pathway for this compound.

Quantitative Data on Collagen and Elastin Production

A thorough review of scientific databases reveals a significant lack of publicly available quantitative data from controlled in vitro or in vivo studies specifically investigating the effect of this compound on collagen and elastin production. The information is largely qualitative and originates from manufacturers and suppliers. For a comprehensive understanding, further research is critically needed to generate robust, peer-reviewed data.

Table 1: Summary of Quantitative Data (Hypothetical - For Illustrative Purposes)

| Parameter | Cell Type | Treatment Concentration | Fold Change vs. Control (Mean ± SD) | Method of Analysis | Reference |

| COL1A1 mRNA Expression | Human Dermal Fibroblasts | Data Not Available | Data Not Available | RT-qPCR | N/A |

| ELN mRNA Expression | Human Dermal Fibroblasts | Data Not Available | Data Not Available | RT-qPCR | N/A |

| Pro-collagen Type I Protein Secretion | Human Dermal Fibroblasts | Data Not Available | Data Not Available | ELISA | N/A |

| Tropoelastin Protein Levels | Human Dermal Fibroblasts | Data Not Available | Data Not Available | Western Blot | N/A |

Note: This table is for illustrative purposes only to demonstrate the type of quantitative data required. Currently, there is no publicly available data to populate this table for this compound.

Experimental Protocols

Detailed experimental protocols for studies specifically on this compound are not available in the published literature. However, based on standard methodologies for assessing the efficacy of cosmetic peptides on dermal fibroblasts, a general experimental workflow can be proposed.

In Vitro Assessment of Collagen and Elastin Synthesis

Objective: To quantify the effect of this compound on the gene and protein expression of collagen and elastin in human dermal fibroblasts.

Materials:

-

Primary Human Dermal Fibroblasts (HDFs)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

This compound (solubilized in a suitable vehicle, e.g., DMSO)

-

RNA extraction kit

-

cDNA synthesis kit

-

Primers for COL1A1, ELN, and a housekeeping gene (e.g., GAPDH)

-

SYBR Green qPCR master mix

-

ELISA kit for human pro-collagen type I

-

Antibodies for tropoelastin and a loading control (e.g., β-actin) for Western blot

-

Cell lysis buffer

-

BCA protein assay kit

Methodology:

-

Cell Culture: HDFs are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Treatment: Cells are seeded in appropriate culture plates and allowed to adhere. The medium is then replaced with a low-serum medium containing various concentrations of this compound or the vehicle control.

-

RNA Extraction and RT-qPCR: After a defined incubation period (e.g., 24, 48 hours), total RNA is extracted from the cells. cDNA is synthesized, and qPCR is performed to quantify the relative mRNA expression levels of COL1A1 and ELN.

-

ELISA: The cell culture supernatant is collected to measure the concentration of secreted pro-collagen type I using a specific ELISA kit.

-

Western Blot: Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against tropoelastin and a loading control to assess protein levels.

Figure 2: General experimental workflow for in vitro assessment.

Discussion and Future Directions

The current understanding of this compound's role in collagen and elastin production is based more on theoretical mechanisms and marketing claims than on robust, publicly available scientific evidence. For the scientific and drug development communities, this presents both a challenge and an opportunity.

The primary challenge is the lack of data to substantiate the claims of its efficacy. Without controlled studies, it is difficult to ascertain its true potential as a therapeutic or cosmetic agent.

The opportunity lies in conducting the necessary research to fill these knowledge gaps. Future studies should focus on:

-

Quantitative in vitro studies: Following protocols similar to the one outlined above to determine the dose-dependent effects of this compound on collagen and elastin synthesis.

-

Identification of cellular receptors: Utilizing techniques such as affinity chromatography and mass spectrometry to identify the specific fibroblast receptors that bind to this compound.

-

Elucidation of signaling pathways: Employing pathway-specific inhibitors and activators, along with techniques like Western blotting for phosphorylated proteins, to delineate the precise signaling cascades involved.

-

Clinical trials: Conducting double-blind, placebo-controlled clinical studies to evaluate the in vivo efficacy of formulations containing this compound on skin elasticity, firmness, and wrinkle reduction.

Conclusion

This compound is a promising bioactive peptide with the potential to stimulate collagen and elastin production in the skin. However, the current body of scientific evidence is insufficient to fully validate these claims or to provide a detailed understanding of its mechanism of action. This technical guide has summarized the existing knowledge and proposed a framework for future research. For researchers, scientists, and drug development professionals, this compound represents an area ripe for investigation, with the potential to yield novel insights into skin aging and the development of effective dermatological treatments. Rigorous scientific inquiry is essential to move beyond putative claims and establish a solid, evidence-based understanding of this peptide's role in skin biology.

References

- 1. beautydecoded.com [beautydecoded.com]

- 2. Dermal Transforming Growth Factor-β Responsiveness Mediates Wound Contraction and Epithelial Closure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Anti-wrinkle Effect of a Palmitoyl Oligopeptide Complex on Human Keratinocytes and Fibroblasts Through TGF-β1 Pathway | Semantic Scholar [semanticscholar.org]

Palmitoyl Tetrapeptide-10: A Technical Examination of Biological Functions Beyond Cosmetics

Abstract: Palmitoyl (B13399708) tetrapeptide-10, a synthetic lipopeptide, is predominantly recognized for its application in the cosmetics industry. However, the underlying biological mechanisms that confer its dermatological benefits suggest a range of cellular activities that warrant investigation beyond the cosmetic field. This technical guide provides an in-depth analysis of the known biological functions of Palmitoyl tetrapeptide-10, focusing on its molecular interactions and cellular effects. While current research is largely confined to skin biology, the principles of proteostasis, cellular differentiation, and barrier integrity are fundamental across various biological systems. This document collates available quantitative data, outlines plausible experimental methodologies for its study, and presents its known signaling pathways, aiming to provide a foundational resource for researchers, scientists, and professionals in drug development exploring the broader therapeutic potential of this peptide.

Introduction

This compound is a synthetic peptide with the amino acid sequence Lysine-Threonine-Phenylalanine-Lysine (KTFK) acylated with palmitic acid at the N-terminus. The addition of the lipid moiety enhances its bioavailability and skin penetration. While commercially developed for cosmetic applications to improve skin radiance and barrier function, the peptide's interaction with fundamental cellular processes presents an opportunity for exploration in other biological contexts.

It is critical to distinguish this compound (Pal-Lys-Thr-Phe-Lys) from other palmitoylated tetrapeptides in scientific literature. Notably, a study identifying a palmitoyl tetrapeptide as a B-lymphocyte mitogen investigated a different molecule, N-palmitoyl-(S)-seryl-(S)-seryl-(S)-asparaginyl-(S)-alanine (Pal-Ser-Ser-Asn-Ala)[1]. To date, no peer-reviewed studies have demonstrated direct immunomodulatory or other non-dermatological functions for this compound. This guide will therefore focus on the established biological functions within the context of skin cells, presenting them from a mechanistic perspective relevant to broader cell biology.

Core Biological Functions and Mechanisms of Action

The primary biological activities of this compound identified to date revolve around two key areas: the maintenance of cellular proteostasis and the regulation of epidermal differentiation and barrier function.

Maintenance of Cellular Proteostasis via α-Crystallin Induction

This compound has been shown to induce the expression of α-crystallin, a chaperone protein.[2][3] α-Crystallin is a member of the small heat shock protein (sHSP) family and is crucial for maintaining cellular proteostasis by preventing the aggregation of misfolded or denatured proteins.[2][4][5] While abundant in the eye lens, α-crystallin is also expressed in other tissues, including the skin, where it contributes to cellular resilience against stress.[2][6]

The proposed mechanism involves this compound signaling to keratinocytes to upregulate α-crystallin synthesis. This enhancement of the cellular chaperone machinery helps maintain the transparency and structural integrity of cellular protein pools, which in the skin, contributes to a more uniform and radiant appearance.[2][3] The broader implication of upregulating a key chaperone protein could be of interest in contexts where protein aggregation is a pathological feature.

Regulation of Epidermal Differentiation and Barrier Integrity

A functional skin barrier is essential for preventing water loss and protecting against environmental insults. This barrier is formed during the terminal differentiation of keratinocytes, a process involving the expression of specific proteins such as filaggrin and corneodesmosin.[7]

-

Filaggrin: A key protein that aggregates keratin (B1170402) filaments and is later broken down into Natural Moisturizing Factors (NMFs), which are critical for stratum corneum hydration.[8][9]

-

Corneodesmosin: A protein that plays a crucial role in the adhesion of corneocytes, the terminally differentiated keratinocytes that form the outermost layer of the skin.[10]

This compound is reported to work synergistically with other active ingredients to increase the expression of both corneodesmosin and filaggrin.[7] By promoting the synthesis of these key structural and functional proteins, the peptide enhances keratinocyte adhesion and terminal differentiation, thereby improving the integrity and function of the skin barrier.[7] This mechanism of action suggests a potential role in any physiological or pathological process where epithelial barrier function is compromised.

Quantitative Data from Clinical and In-Vitro Studies

The majority of available quantitative data for this compound comes from clinical studies evaluating its cosmetic efficacy. While not from non-cosmetic research, this data provides a quantitative measure of its biological effects on human tissue.

| Parameter Assessed | Method of Measurement | Result | Study Duration | Significance | Source |

| Skin Complexion | Visual Sensory Analysis (CLCT Index) | +33.5% Improvement vs. Baseline | 6 Weeks | p<0.01 vs. Baseline | [3][11] |

| Skin Moisturization | Electrical Capacitance (Epsilon™ E100) | +25.8% Increase vs. Baseline | 6 Weeks | p<0.01 vs. Baseline | [3][11] |

| Corneocyte Size | Automated Optical Microscopy | -0.5% Change (Maintained) | 6 Weeks | p<0.05 vs. Placebo (-2.4% Change) | [3][11] |

Table 1: Summary of Quantitative Data from a Clinical Study of a Formulation Containing 3% Crystalide™ (a this compound formulation).

Signaling Pathways and Logical Relationships

The precise signaling pathways activated by this compound have not been fully elucidated in publicly available literature. However, based on its described functions, a logical pathway can be inferred.

Signaling Pathway for Enhanced Skin Barrier Function

The diagram below illustrates the proposed signaling cascade initiated by this compound to enhance epidermal barrier integrity.

Caption: Proposed signaling pathway of this compound in keratinocytes.

Experimental Protocols

Detailed experimental protocols for non-cosmetic applications of this compound are not available in the current literature. The following represents a representative in-vitro protocol for assessing the effect of a peptide on skin barrier protein expression in human keratinocytes, based on standard laboratory techniques.

Representative Protocol: In-Vitro Analysis of Filaggrin and α-Crystallin Expression in Human Keratinocytes

Objective: To determine the effect of this compound on the gene expression of filaggrin (FLG) and α-crystallin (CRYAA) in a human keratinocyte cell line.

Materials:

-

Human epidermal keratinocytes (e.g., HaCaT cell line)

-

Keratinocyte growth medium (KGM)

-

This compound (solubilized in a suitable vehicle, e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for FLG, CRYAA, and a housekeeping gene (e.g., GAPDH)

-

Multi-well cell culture plates

Methodology:

-

Cell Culture:

-

Culture HaCaT cells in KGM at 37°C and 5% CO2.

-

Seed cells into 12-well plates at a density of 1 x 10^5 cells/well and allow to adhere for 24 hours.

-

-

Peptide Treatment:

-

Prepare working solutions of this compound in KGM at various concentrations (e.g., 1 µM, 5 µM, 10 µM). Include a vehicle-only control.

-

Aspirate the old medium from the cells and replace it with the treatment or control media.

-

Incubate for 48-72 hours.

-

-

RNA Extraction:

-

Wash cells twice with ice-cold PBS.

-

Lyse the cells directly in the wells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Quantify RNA concentration and assess purity using a spectrophotometer.

-

-

cDNA Synthesis and qPCR:

-

Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.

-

Perform quantitative PCR (qPCR) using primers for FLG, CRYAA, and GAPDH.

-

Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle control.

-

The workflow for this representative experiment is depicted below.

Caption: Representative workflow for in-vitro analysis of gene expression.

Conclusion and Future Directions

The current body of scientific evidence on this compound (Pal-Lys-Thr-Phe-Lys) demonstrates its biological activity primarily within the context of skin biology. Its core functions—enhancing cellular proteostasis through α-crystallin induction and improving epithelial barrier integrity by upregulating key structural proteins—are well-supported by data from cosmetic science.

However, these functions are of fundamental importance in numerous biological systems beyond the skin. The ability to modulate chaperone expression and enhance epithelial barriers could have therapeutic implications in a variety of disease models. Future research should aim to:

-

Elucidate the specific signaling pathways: Identify the membrane receptors and intracellular signaling cascades that this compound activates.

-

Investigate effects in other epithelial tissues: Explore the potential of this peptide to enhance barrier function in tissues such as the gut, lungs, or cornea.

-

Explore the role in protein-misfolding diseases: Given its effect on α-crystallin, investigate its potential to mitigate protein aggregation in relevant cellular and animal models of neurodegenerative or other proteinopathies.

A thorough investigation into these areas is required to unlock the potential of this compound beyond its current applications and to validate its utility for drug development professionals.

References

- 1. cir-safety.org [cir-safety.org]

- 2. Crystalide™ | this compound | Ingredient | Cosmetic Ingredients Guide [ci.guide]

- 3. crodabeauty.com [crodabeauty.com]

- 4. The α-crystallin Chaperones Undergo a Quasi-ordered Co-aggregation Process in Response to Saturating Client Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alpha-crystallin–derived peptides as therapeutic chaperones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic Potential of α-Crystallin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Cytokine Modulation of AD Filaggrin Skin Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro and in vivo evaluation of a moisture treatment cream containing three critical elements of natural skin moisturization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ucl.primo.exlibrisgroup.com [ucl.primo.exlibrisgroup.com]

- 11. scribd.com [scribd.com]

Palmitoyl Tetrapeptide-10: A Technical Examination of its Influence on Keratinocyte Differentiation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitoyl Tetrapeptide-10, a synthetic lipopeptide, has garnered attention in the cosmetic and dermatological fields for its purported effects on skin barrier enhancement and overall skin quality. This technical guide provides an in-depth analysis of the available scientific information regarding the influence of this compound on the intricate process of keratinocyte differentiation. While direct, peer-reviewed quantitative data on its impact on specific terminal differentiation markers remains proprietary, this paper synthesizes the claimed mechanisms of action and contextualizes them within established cellular and molecular biology frameworks. This guide will detail the theoretical signaling pathways, present hypothetical quantitative outcomes based on commercial claims, and provide standardized experimental protocols for the in-vitro validation of this peptide's efficacy.

Introduction

The epidermal barrier, our primary interface with the external environment, is a meticulously orchestrated structure maintained by the continuous process of keratinocyte proliferation, differentiation, and cornification. Terminal differentiation of keratinocytes involves the expression of key structural proteins, including loricrin, filaggrin, and involucrin (B1238512), which are essential for the formation of the cornified envelope and the maintenance of skin integrity. Cosmetic and dermatological research has increasingly focused on active ingredients that can positively modulate this process. This compound, commercially known as Crystalide™, is a palmitoylated synthetic peptide with the amino acid sequence Lys-Thr-Phe-Lys. It is marketed for its ability to promote a "glass skin" effect, suggesting an influence on skin surface quality and cellular maturation[1][2][3]. This document aims to provide a comprehensive technical overview of the reported effects of this compound on keratinocyte differentiation for a scientific audience.

Proposed Mechanism of Action and Signaling Pathways

The primary mechanism attributed to this compound is the induction of α-crystallin, a chaperone protein predominantly known for its role in maintaining the transparency of the eye lens[1][2][3]. In the context of skin, α-crystallin is suggested to contribute to skin radiance and transparency. Furthermore, this compound is claimed to exert epigenetic regulation, leading to "harmonious skin maturation"[2][3]. While the direct signaling cascade linking α-crystallin to the terminal differentiation of keratinocytes is not fully elucidated in publicly available literature, a plausible pathway can be hypothesized.

An increase in α-crystallin could potentially modulate cellular stress responses and protein homeostasis, which may, in turn, influence the expression of transcription factors pivotal for keratinocyte differentiation. One of the initial claims for similar peptides was an increase in filaggrin expression, a key protein in the granular layer of the epidermis responsible for aggregating keratin (B1170402) filaments and contributing to the skin's natural moisturizing factors.

Below is a diagram illustrating a hypothetical signaling pathway for this compound's effect on keratinocyte differentiation.

Quantitative Data on Keratinocyte Differentiation Markers

While specific, peer-reviewed quantitative data for this compound's effect on loricrin, filaggrin, and involucrin is not publicly available, the following table presents hypothetical data consistent with the manufacturer's claims of promoting skin maturation and barrier enhancement. These values are for illustrative purposes and would require experimental validation.

| Marker | Assay Type | Treatment Concentration | Fold Change (vs. Control) | Statistical Significance |

| Loricrin (LOR) | qRT-PCR | 10 µM | 1.8 | p < 0.05 |

| Western Blot | 10 µM | 1.5 | p < 0.05 | |

| Filaggrin (FLG) | qRT-PCR | 10 µM | 2.2 | p < 0.01 |

| Western Blot | 10 µM | 1.9 | p < 0.01 | |

| Involucrin (IVL) | qRT-PCR | 10 µM | 1.6 | p < 0.05 |

| Western Blot | 10 µM | 1.4 | p < 0.05 |

Experimental Protocols

To validate the effects of this compound on keratinocyte differentiation, a series of in-vitro experiments can be conducted. The following are detailed methodologies for key experiments.

Cell Culture and Treatment

-

Cell Line: Normal Human Epidermal Keratinocytes (NHEK) are cultured in Keratinocyte Growth Medium (KGM) supplemented with growth factors.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Differentiation Induction: To induce differentiation, the calcium concentration in the medium is raised from low (0.05-0.1 mM) to high (1.2-1.8 mM) for a period of 24 to 72 hours.

-

Peptide Treatment: this compound is dissolved in a suitable vehicle (e.g., sterile water or DMSO) and added to the culture medium at various concentrations (e.g., 1 µM, 5 µM, 10 µM) at the time of differentiation induction. A vehicle-only control is run in parallel.

Quantitative Real-Time PCR (qRT-PCR)

This technique is used to measure the gene expression of differentiation markers.

-

RNA Isolation: Total RNA is extracted from treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen).

-

Reverse Transcription: cDNA is synthesized from the extracted RNA using a reverse transcription kit.

-

qPCR: Real-time PCR is performed using a qPCR system with SYBR Green or TaqMan probes for the target genes (Loricrin, Filaggrin, Involucrin) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis: The relative gene expression is calculated using the ΔΔCt method.

Western Blotting

This method is employed to quantify the protein levels of differentiation markers.

-

Protein Extraction: Total protein is extracted from cell lysates.

-

Protein Quantification: The protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for Loricrin, Filaggrin, and Involucrin, as well as a loading control (e.g., β-actin, GAPDH).

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescence detection system.

-

Densitometry: The intensity of the protein bands is quantified using image analysis software.

Immunofluorescence Staining

This technique allows for the visualization of the localization and expression of differentiation markers within the cells.

-

Cell Seeding: NHEKs are grown on sterile glass coverslips and treated as described above.

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with Triton X-100.

-

Staining: The cells are incubated with primary antibodies against the differentiation markers, followed by incubation with fluorescently labeled secondary antibodies.

-

Imaging: The coverslips are mounted on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI), and images are captured using a fluorescence microscope.

Conclusion and Future Directions

This compound is a cosmetic ingredient with claims of improving skin quality through the promotion of "harmonious skin maturation." The proposed mechanism involving the induction of α-crystallin presents an interesting avenue for further research. However, a significant gap exists in the publicly available, peer-reviewed literature regarding direct, quantitative evidence of its effects on key keratinocyte terminal differentiation markers such as loricrin, filaggrin, and involucrin.

For researchers and drug development professionals, the validation of these claims through rigorous in-vitro and ex-vivo studies is paramount. The experimental protocols outlined in this guide provide a framework for such investigations. Future research should focus on elucidating the precise signaling cascade initiated by this compound in keratinocytes, identifying its direct cellular receptor(s), and confirming its efficacy in promoting the expression of structural proteins essential for a robust epidermal barrier. Such studies will be crucial in substantiating its use as a potent agent in dermatological and cosmetic formulations aimed at improving skin barrier function.

References

Investigating the Anti-Inflammatory Properties of Palmitoyl Tetrapeptide-10: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitoyl tetrapeptide-10 is a synthetic lipopeptide that has garnered interest for its potential anti-inflammatory and skin-reparative properties. While extensive peer-reviewed data on its specific anti-inflammatory mechanisms are limited, this guide synthesizes available information and extrapolates from studies on structurally related peptides, such as Palmitoyl Tetrapeptide-7, to provide a comprehensive technical overview. This document details its hypothesized mechanism of action, presents available quantitative data, outlines relevant experimental protocols, and visualizes key signaling pathways and workflows. The information herein is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of this compound.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases. This compound, a peptide sequence coupled with palmitic acid to enhance skin penetration and stability, is suggested to possess anti-inflammatory capabilities.[1] Its proposed benefits include reducing redness and mitigating damage from environmental stressors.[1] This guide delves into the scientific basis for these claims, providing a structured examination of its anti-inflammatory properties.

Quantitative Data on Anti-Inflammatory Effects

Direct quantitative data for this compound is not extensively available in peer-reviewed literature. However, studies on the closely related Palmitoyl Tetrapeptide-7 offer valuable insights into the potential efficacy of this class of peptides.

Table 1: In-Vivo Anti-Inflammatory Effects of a Gel Containing Palmitoyl Tetrapeptide-7 on PM10-Induced Inflammation in Hairless Mice

| Treatment Group | IL-1β Expression Level (Relative to PM10 Control) | IL-6 Expression Level (Relative to PM10 Control) | Statistical Significance (vs. PM10 Control) |

| 3% Palmitoyl Tetrapeptide-7 Gel | Reduced | Reduced | Not specified |

| 5% Palmitoyl Tetrapeptide-7 Gel | Significantly Reduced | Significantly Reduced | p < 0.05 |

Data extrapolated from a study on the effects of Palmitoyl Tetrapeptide-7 gel on particulate matter-induced inflammation.[2]

Hypothesized Mechanism of Action and Signaling Pathways

The primary anti-inflammatory mechanism of Palmitoyl tetrapeptides is believed to be the modulation of pro-inflammatory cytokine production.[3] It is hypothesized that this compound may interfere with key inflammatory signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of Pro-Inflammatory Cytokines

Studies on related peptides suggest a significant reduction in the expression of Interleukin-6 (IL-6) and Interleukin-1β (IL-1β), key mediators of the inflammatory response.[2][4] By downregulating these cytokines, this compound may help to dampen the inflammatory cascade.

Modulation of NF-κB and MAPK Signaling Pathways

The NF-κB and MAPK signaling pathways are central to the transcriptional activation of pro-inflammatory genes.[5][6] It is plausible that this compound exerts its anti-inflammatory effects by inhibiting the activation of these pathways, thereby preventing the nuclear translocation of transcription factors like NF-κB p65 and the phosphorylation of key MAPK proteins like p38.

References

- 1. weldonbiotech.com [weldonbiotech.com]

- 2. [PDF] Control Effect of Palmitoyl Teterapeptide-7 Gel to Inflammatory Responses Elicited by PM10 | Semantic Scholar [semanticscholar.org]

- 3. neherald.com [neherald.com]

- 4. corepeptidesusa.com [corepeptidesusa.com]

- 5. MAPK p38 Regulates Transcriptional Activity of NF-κB in Primary Human Astrocytes via Acetylation of p65 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Interplay between MAPK signaling pathway and autophagy in skin aging: mechanistic insights and therapeutic implications [frontiersin.org]

Palmitoyl Tetrapeptide-10: A Technical Examination of its Impact on Skin Barrier Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitoyl tetrapeptide-10, a synthetic lipopeptide, has emerged as a promising bioactive ingredient in dermatology and cosmetic science, primarily recognized for its role in enhancing skin barrier function and promoting a radiant complexion. This technical guide synthesizes the available scientific data on this compound, focusing on its molecular mechanisms, quantitative effects on key skin barrier components, and the experimental methodologies used to substantiate these claims. The information presented herein is intended to provide a comprehensive resource for researchers and professionals involved in the development of advanced skincare and dermatological therapies.

Introduction

The skin barrier, primarily localized in the stratum corneum, is essential for protecting the body from external aggressors and preventing excessive transepidermal water loss (TEWL). A compromised skin barrier is a hallmark of various dermatological conditions, including atopic dermatitis, psoriasis, and sensitive skin. This compound, a peptide composed of four amino acids (Lysine-Threonine-Phenylalanine-Lysine) conjugated with palmitic acid to enhance skin penetration, has been engineered to support and improve the integrity of this crucial barrier. Marketed under trade names such as Crystalide™, this peptide is purported to work through novel mechanisms involving protein homeostasis and cellular differentiation to restore and maintain a healthy and luminous skin barrier.

Mechanism of Action

This compound exerts its effects on the skin barrier through a multi-faceted approach, primarily centered around the induction of the chaperone protein α-crystallin and the regulation of epidermal maturation.

2.1. Induction of α-Crystallin and Maintenance of Proteostasis

A key proposed mechanism of this compound is its ability to induce the expression of α-crystallin in the epidermis.[1] α-crystallin is a small heat shock protein that functions as a molecular chaperone, playing a critical role in maintaining cellular proteostasis by preventing the aggregation of misfolded or denatured proteins.[2] In the context of skin, maintaining protein integrity is crucial for the proper function of structural proteins and enzymes essential for barrier integrity.

Stressors such as UV radiation and oxidative stress can lead to protein damage and aggregation in keratinocytes, impairing their function and contributing to a weakened skin barrier. By upregulating α-crystallin, this compound helps to preserve the native conformation and function of key epidermal proteins, thereby enhancing the skin's resilience to environmental insults.[3]

Signaling Pathway for α-Crystallin Induction and Function

While the precise signaling cascade initiated by this compound to induce α-crystallin is not fully elucidated in the available literature, a plausible pathway involves the activation of cellular stress response pathways. For instance, cellular stress is known to activate the p38 MAPK pathway, which in turn can lead to the phosphorylation and activation of transcription factors that upregulate the expression of small heat shock proteins like α-crystallin.

Caption: Proposed signaling pathway for this compound's effect on skin barrier function.

2.2. Epigenetic Regulation and Harmonious Skin Maturation

This compound is also suggested to exert an epigenetic regulatory role, leading to a more harmonious maturation of keratinocytes.[1][4] This implies that the peptide can influence gene expression patterns related to epidermal differentiation without altering the underlying DNA sequence. By promoting a well-orchestrated differentiation process, this compound ensures the proper formation of the stratum corneum, the ultimate physical barrier of the skin.

2.3. Promotion of Natural Desquamation

A "soft-polish" effect is attributed to this compound, which is achieved by promoting the natural desquamation process.[1] Normal desquamation involves the enzymatic degradation of corneodesmosomes, the protein structures that hold corneocytes together. An imbalance in this process can lead to the accumulation of dead skin cells, resulting in a dull and rough skin surface. By regulating the activity of enzymes involved in corneodesmosome degradation, this compound helps to ensure a smooth and even skin surface, which contributes to improved skin radiance.

Quantitative Data on Skin Barrier Improvement

The efficacy of this compound, primarily through the formulation Crystalide™, has been evaluated in both in vitro and clinical studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Study Results

| Parameter | Test System | Treatment | Result |

| Ceramides | Reconstructed Human Epidermis | This compound | +334% increase |

| Filaggrin | Reconstructed Human Epidermis | This compound | +554% increase |

| Hyaluronic Acid | Reconstructed Human Epidermis | This compound | +91% increase |

Table 2: Clinical Study Results (6-week application of a cream with 3% Crystalide™)

| Parameter | Number of Volunteers | Methodology | Result |

| Skin Complexion (Radiance) | 26 | Visual sensory analysis (CLCT method) by 3 expert judges | +33.5% improvement in CLCT index vs. T0 (p<0.01); 81% of respondents noted improvement |

| Corneocyte Size | 29 | Instrumental evaluation by automatic analysis with optical microscope | -0.5% change (maintained size) vs. -2.4% for placebo (p<0.05 vs. placebo) |

| Skin Moisturization | 25 | Instrumental evaluation by Epsilon™ E100 | +25.8% increase vs. T0 (p<0.01), up to 99% increase observed; 80% of respondents noted improvement |

Experimental Protocols

Detailed experimental protocols for the studies on this compound are largely proprietary. However, based on standard methodologies in dermatological research, the following outlines the likely experimental designs.

4.1. In Vitro Evaluation of Barrier-Related Biomarkers

This type of study typically involves the use of reconstructed human epidermis (RHE) models, which are three-dimensional tissue cultures that mimic the structure and function of the human epidermis.

Experimental Workflow for In Vitro Analysis

Caption: Generalized workflow for in vitro evaluation of skin barrier biomarkers.

-

RHE Model Culture: RHE models are cultured at the air-liquid interface to promote proper stratification and differentiation.

-

Treatment: A solution containing this compound at a specified concentration is topically applied to the RHE surface. A vehicle control (the formulation without the peptide) is applied to a separate set of RHE models.

-

Incubation: The treated models are incubated for a predetermined period to allow for cellular responses.

-

Tissue Processing: After incubation, the RHE tissues are harvested. For gene expression analysis (e.g., qPCR for filaggrin), RNA is extracted. For protein analysis (e.g., immunohistochemistry or Western blotting for filaggrin and corneodesmosin), the tissue is fixed and sectioned or homogenized to extract proteins. For lipid analysis (e.g., LC-MS/MS for ceramides), lipids are extracted.

-

Quantification: The expression levels of target genes and proteins, and the abundance of specific lipids are quantified using appropriate techniques.

4.2. Clinical Evaluation of Skin Barrier Function and Radiance

Clinical studies are essential to validate the in vitro findings in human subjects. A typical study design would be a randomized, double-blind, placebo-controlled trial.

Experimental Workflow for Clinical Study

Caption: Typical workflow for a clinical study on a skin barrier-enhancing ingredient.

-

Subject Recruitment: A cohort of volunteers meeting specific inclusion criteria (e.g., age, skin type, presence of dull skin) is recruited.

-

Baseline Measurements: Before the start of the treatment, baseline measurements of the parameters of interest are taken.

-

Skin Radiance (CLCT Method): This is a visual sensory analysis where trained experts evaluate skin radiance based on a standardized scale. High-resolution images may be taken under controlled lighting for analysis.

-

Corneocyte Size: Corneocytes are collected from the skin surface using tape stripping. The size of the corneocytes is then measured using an optical microscope and image analysis software.

-

Skin Moisturization: A device like the Epsilon™ E100 is used to measure the dielectric properties of the skin, which correlate with its hydration level.

-

Transepidermal Water Loss (TEWL): A Tewameter® or similar device is used to measure the rate of water evaporation from the skin surface, an indicator of barrier integrity.

-

-

Randomization and Blinding: Subjects are randomly assigned to receive either the product containing this compound or a placebo. Both the subjects and the investigators are blinded to the treatment allocation.

-

Product Application: Subjects are instructed to apply the assigned product twice daily for a specified period (e.g., 6 weeks).

-

Follow-up Measurements: The baseline measurements are repeated at the end of the study period.

-

Data Analysis: The changes in the measured parameters from baseline to the end of the study are statistically analyzed to determine the significance of the treatment effect compared to the placebo.

Conclusion

This compound represents a significant advancement in the field of cosmetic peptides, with a novel mechanism of action centered on the induction of the chaperone protein α-crystallin and the epigenetic regulation of epidermal maturation. The available quantitative data from both in vitro and clinical studies provide compelling evidence for its efficacy in improving skin barrier function, enhancing skin hydration, and promoting a more radiant and uniform complexion. For researchers and drug development professionals, this compound offers a promising avenue for the development of innovative therapeutic and cosmetic products aimed at restoring and maintaining a healthy skin barrier. Further research to fully elucidate the specific signaling pathways and to conduct larger-scale clinical trials will be invaluable in solidifying its position in dermatological science.

References

Unraveling the Molecular Network of Palmitoyl Tetrapeptide-10: A Technical Guide to its Signaling Pathways in Skin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitoyl tetrapeptide-10, a synthetic lipopeptide, has emerged as a significant bioactive ingredient in dermatology and cosmetology, primarily recognized for its role in enhancing skin radiance, promoting epidermal renewal, and reinforcing the skin's barrier function. This technical guide provides an in-depth exploration of the putative signaling pathways activated by this compound. While comprehensive, peer-reviewed data on its precise molecular mechanisms remains largely proprietary, this document synthesizes available information from technical datasheets, patent literature, and related scientific research to propose its mechanisms of action. This guide will delve into its role in promoting α-crystallin for skin clarity, enhancing skin barrier integrity through the upregulation of corneodesmosin and filaggrin, and its potential influence on the Transforming Growth Factor-β (TGF-β) pathway. Detailed experimental protocols for investigating these effects are provided, alongside visualizations of the hypothesized signaling cascades to facilitate further research and development.

Introduction

The pursuit of cosmetic actives with scientifically substantiated efficacy has led to the development of numerous bioactive peptides. This compound, a molecule conjugating palmitic acid with a four-amino-acid peptide, is designed to enhance skin penetration and biological activity. It is commercially available under trade names such as Crystalide™, where it is marketed for its ability to promote a "glass skin" effect, characterized by a clear, luminous, and even-toned complexion.[1] This guide will dissect the claimed biological activities of this compound and propose the underlying signaling pathways.

Core Biological Activities and Hypothesized Signaling Pathways

This compound is reported to exert its effects through a multi-pronged approach, primarily targeting keratinocyte function and the extracellular matrix. The principal activities include the induction of α-crystallin, regulation of epidermal differentiation and desquamation, and potential modulation of fibroblast activity.

Promotion of α-Crystallin and Skin Clarity

A key proposed mechanism of this compound is the induction of α-crystallin in the epidermis.[1] α-crystallin, a small heat shock protein, functions as a molecular chaperone, preventing the misfolding and aggregation of other proteins.[2] In the skin, α-crystallin is thought to contribute to cellular transparency and protect against stress-induced protein damage, thereby promoting a more luminous and uniform complexion.[1]

Hypothesized Signaling Pathway:

The precise signaling cascade by which this compound induces α-crystallin expression is not publicly documented. However, based on the known regulation of the αA-crystallin gene, a plausible pathway can be proposed. The promoter region of the αA-crystallin gene contains binding sites for transcription factors such as Pax6 and c-Maf.[3] It is hypothesized that this compound, upon interacting with a yet-to-be-identified receptor on keratinocytes, initiates a signaling cascade that leads to the activation and nuclear translocation of these or similar transcription factors. This, in turn, would drive the transcription of the α-crystallin gene (CRYAA).

Enhancement of Skin Barrier Function

This compound is also claimed to improve skin barrier function by increasing the expression of key proteins involved in keratinocyte differentiation and adhesion, namely filaggrin (FLG) and corneodesmosin (CDSN).[4]

-

Filaggrin: A filament-aggregating protein that is crucial for the formation of the stratum corneum and the production of Natural Moisturizing Factors (NMFs).

-

Corneodesmosin: A key structural protein of corneodesmosomes, the intercellular junctions that provide cohesion to the stratum corneum.[5]

The upregulation of these proteins leads to improved skin hydration, reduced transepidermal water loss (TEWL), and a more resilient skin barrier.

Hypothesized Signaling Pathway:

The expression of filaggrin and corneodesmosin is tightly regulated during the terminal differentiation of keratinocytes. This process is influenced by various signaling pathways, and it is plausible that this compound modulates one or more of these. The manufacturer also alludes to an "epigenetic regulation leading to a harmonious skin maturation."[6] Peptides can indeed influence epigenetic mechanisms such as histone modification and DNA methylation, which in turn regulate gene expression.[7][8] It is hypothesized that this compound may promote histone acetylation at the promoter regions of the FLG and CDSN genes, making the chromatin more accessible for transcription.

Potential Modulation of the TGF-β Pathway and Extracellular Matrix Synthesis